3,3'-(Cyclohexane-1,1-diyl)dipropanenitrile
Description
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3-[1-(2-cyanoethyl)cyclohexyl]propanenitrile |
InChI |
InChI=1S/C12H18N2/c13-10-4-8-12(9-5-11-14)6-2-1-3-7-12/h1-9H2 |
InChI Key |
ZKRFCMVFCZMBLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CCC#N)CCC#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the nucleophilic substitution of a cyclohexane derivative bearing suitable leaving groups with cyanide sources or the construction of the propanenitrile side chains onto a cyclohexane core through multi-step organic transformations. Protection of amino groups and selective reduction steps are often employed in related synthetic routes to control reactivity and purity.
Detailed Synthetic Route from Patent Literature
A related synthetic approach, although primarily focused on ethane-based dinitriles, provides insight into preparation strategies applicable to cyclohexane derivatives. According to patent WO2018193482A1, the synthesis of dinitrile intermediates involves:
Step a: Reaction of a haloacetonitrile (e.g., 2-chloroacetonitrile) with a diamine in the presence of a base and aprotic solvent at mild temperatures (25-30°C) to form a dinitrile intermediate.
Step b: Protection of amino groups in the intermediate using protecting groups such as tert-butyloxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc), or others to stabilize the molecule for subsequent transformations.
Step c: Reduction of the cyano groups using catalysts such as Raney nickel under hydrogenation conditions to convert nitriles into amines or related functionalities.
Step d: Deprotection of amino groups and conversion to desired salts or free bases by acid/base treatments and solvent purification steps.
While this patent focuses on ethane-1,2-diyl bis derivatives, the methodology can be adapted for cyclohexane-1,1-diyl bis derivatives by substituting the ethane core with cyclohexane and adjusting reaction parameters accordingly.
Specific Considerations for Cyclohexane Core
The cyclohexane ring introduces steric and conformational effects that influence reactivity. The 1,1-disubstitution pattern requires selective functionalization at the same carbon, which can be achieved by:
Starting from cyclohexanone derivatives and performing alpha-substitution reactions to install propanenitrile side chains.
Employing Mannich-type reactions or alkylation strategies to build the carbon-nitrogen framework on the cyclohexane ring.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Nucleophilic substitution | Haloacetonitrile + cyclohexanediamine, base, aprotic solvent, 25-30°C | Formation of dinitrile intermediate |
| 2 | Amino group protection | Boc anhydride or other protecting group, cooling | Protected dinitrile intermediate |
| 3 | Reduction of nitrile groups | Hydrogenation, Raney nickel catalyst, methanolic ammonia | Amino-functionalized intermediate |
| 4 | Deprotection and salt formation | Acid treatment (HCl), heating 50-70°C | Formation of tetrahydrochloride salt |
| 5 | Purification | Solvent washing, filtration, drying | Pure this compound or derivatives |
Research Findings and Analytical Data
The purity of intermediates and final products can exceed 99.5% with optimized reaction and purification protocols.
Protecting groups such as Boc provide stability during reduction and facilitate selective deprotection.
Raney nickel is an effective catalyst for hydrogenation of nitrile groups to amines in this context.
Controlled temperature and solvent choice during crystallization and washing steps significantly affect yield and purity.
Analytical techniques such as NMR, IR spectroscopy, and melting point determination are essential for confirming structure and purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Cyclohexane-1,1-diyl)dipropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3’-(Cyclohexane-1,1-diyl)dipropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-(Cyclohexane-1,1-diyl)dipropanenitrile involves its interaction with specific molecular targets. The nitrile groups can act as electrophiles, reacting with nucleophiles in biological systems. This interaction can lead to the formation of various bioactive compounds, influencing biological pathways and processes.
Comparison with Similar Compounds
Data Tables
Table 2: Physical and Spectroscopic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
